Pirlimycin Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡咯霉素盐酸盐是一种属于林可酰胺类的抗生素。它通常以商品名 Pirsue 销售,主要用于兽医学中治疗奶牛的乳腺炎。 该化合物对革兰氏阳性菌特别有效,包括金黄色葡萄球菌和各种链球菌属 .

准备方法

吡咯霉素盐酸盐的合成涉及多个步骤。一种方法包括在碱存在下,使(2S)-4-乙基-哌啶羧酸与三苯基膦溴化乙酯反应。该反应产生(2S)-N-叔丁氧羰基-4-乙基-哌啶羧酸,然后在催化剂存在下氢化。 使用盐酸除去氨基保护基,得到(2S)-4-乙基-哌啶羧酸盐酸盐 .

化学反应分析

吡咯霉素盐酸盐会发生各种化学反应,包括:

氧化: 该反应可以通过氧化剂促进,导致形成氧化衍生物。

还原: 还原反应可以使用还原剂进行,导致化合物的还原形式。

取代: 取代反应涉及取代分子中特定官能团,通常使用卤素或烷基化剂等试剂。

这些反应中常用的试剂和条件包括氢化催化剂、高锰酸钾等氧化剂以及氢化铝锂等还原剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Veterinary Medicine

1.1 Treatment of Mastitis

Pirlimycin is extensively used as an intramammary therapy for clinical mastitis in dairy cattle. Approximately 80% of antimicrobial usage in the dairy industry is directed towards treating or preventing this condition . Studies have shown that pirlimycin can significantly improve cure rates when administered to heifers either before or after calving. For instance, one study indicated that treatment with pirlimycin before calving increased the percentage of cures and reduced new infections caused by gram-positive bacteria after calving .

Case Study: Efficacy in Heifers

- Objective : Evaluate the effectiveness of pirlimycin in treating mastitis.

- Method : Heifers received 50 mg of pirlimycin intramammarily for two consecutive days.

- Results : The treatment led to significant changes in the fecal microbiota composition, indicating a successful intervention against mastitis pathogens .

1.2 Extended Therapy Protocols

Extended therapy with pirlimycin has been suggested for treating infections caused by Streptococcus spp. Research indicates that longer treatment durations (up to eight consecutive days) can be beneficial for managing these infections .

Growth Promotion in Livestock

This compound has been explored as a growth promoter in meat-producing animals, particularly broiler chickens and swine. Research shows that the addition of pirlimycin to animal feed can enhance weight gain and feed efficiency.

Case Study: Growth Promotion in Broilers

- Objective : Assess the impact of pirlimycin on growth rates.

- Method : Formulations containing pirlimycin were added to feed at concentrations ranging from 0.5 to 55 mg/kg.

- Results : The study demonstrated statistically significant improvements (P<0.05) in weight gain and feed conversion ratios compared to control groups over various feeding periods .

Pharmacokinetics and Residue Studies

Understanding the pharmacokinetics of pirlimycin is crucial for ensuring food safety and effective treatment protocols. Studies have been conducted to track the metabolism and residue depletion of pirlimycin in dairy cattle.

Key Findings:

- A study involving the administration of radiolabeled pirlimycin showed that approximately 50.7% of the drug was excreted via milk, with a biphasic depletion pattern observed .

- Residue levels were monitored across various tissues, revealing important data on how long pirlimycin remains detectable post-treatment .

Summary Table of Key Findings

作用机制

吡咯霉素盐酸盐通过抑制细菌蛋白质合成发挥作用。它与细菌核糖体的50S亚基结合,阻止肽键的形成,从而抑制细菌的生长和复制。 这种机制使其对革兰氏阳性菌特别有效 .

相似化合物的比较

吡咯霉素盐酸盐与其他林可酰胺类抗生素相似,例如克林霉素和林可霉素。 它在针对奶牛乳腺炎致病菌的特殊活性方面独树一帜。 与用于人类医学的克林霉素不同,吡咯霉素盐酸盐主要用于兽医学应用 .

类似的化合物包括:

克林霉素: 用于治疗各种细菌感染的人类医学。

林可霉素: 另一种林可酰胺类抗生素,用于人类和兽医学。

吡咯霉素盐酸盐对兽医学的专属性以及它对乳腺炎病原体的有效性使其成为乳制品行业中的一种宝贵工具。

生物活性

Pirlimycin hydrochloride is a semi-synthetic antibiotic belonging to the lincosamide class, primarily used in veterinary medicine for the treatment of mastitis in dairy cows. This article explores its biological activity, focusing on its antimicrobial properties, pharmacokinetics, and clinical efficacy based on various studies.

Antimicrobial Properties

Pirlimycin exhibits significant antibacterial activity against a range of Gram-positive bacteria, particularly those associated with mastitis. Key findings include:

- Minimum Inhibitory Concentrations (MICs) : The lowest MIC for pirlimycin was found to be 0.06 µg/ml against Bifidobacterium spp. and Eubacterium spp., indicating strong antimicrobial potency. In contrast, its metabolite, pirlimycin sulfoxide, demonstrated much lower activity with an MIC of 1.0 µg/ml against Eubacterium spp. .

- Spectrum of Activity : Pirlimycin is effective against common mastitis pathogens such as Staphylococcus aureus and coagulase-negative staphylococci (CNS). In clinical trials, treated heifers showed higher cure rates for infections caused by these pathogens compared to untreated controls .

Pharmacokinetics

Understanding the pharmacokinetics of pirlimycin is crucial for its effective use. The following data summarize its absorption, distribution, metabolism, and excretion:

In a study involving healthy male volunteers, pirlimycin was administered at varying doses (50 mg to 500 mg), with recovery rates of the drug being 2.8% to 6.9% in urine within 24 hours and 29% to 34% in feces within 72 hours .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of pirlimycin in reducing intramammary infections (IMI) during early lactation:

- Study Design : A prospective clinical trial involving 183 Holstein-Friesian heifers assessed the effect of prepartum intramammary treatment with a single dose of 50 mg pirlimycin per quarter .

- Results : Treated heifers exhibited:

Safety and Toxicology

Safety assessments have indicated that pirlimycin is generally well tolerated; however, some adverse effects were noted:

- Toxicological Studies : Rats treated with high doses (500 mg/kg bw) exhibited mild inflammatory changes in the stomach and slight increases in liver enzyme levels .

- Human Trials : In human studies, mild headaches were reported in some subjects after administration of single oral doses without significant gastrointestinal disturbances .

属性

CAS 编号 |

78822-40-9 |

|---|---|

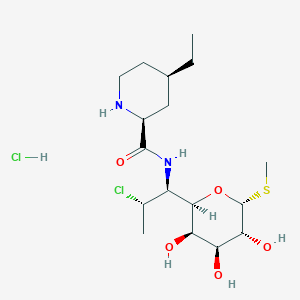

分子式 |

C17H34Cl2N2O6S |

分子量 |

465.4 g/mol |

IUPAC 名称 |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |

InChI 键 |

CHAZSEMQYSZBFN-RWMVMHIMSA-N |

SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

手性 SMILES |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |

规范 SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

外观 |

White solid |

同义词 |

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。